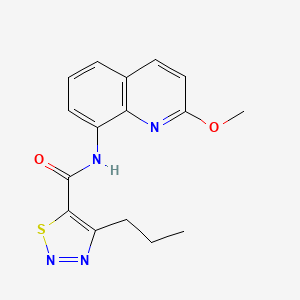
N-(2-methoxyquinolin-8-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methoxyquinolin-8-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide, also known as MPPT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. MPPT is a thiadiazole derivative that exhibits unique properties, making it a promising candidate for drug development and research.
Wirkmechanismus
The mechanism of action of N-(2-methoxyquinolin-8-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide is not fully understood, but it is believed to involve the inhibition of enzymes and proteins involved in various cellular processes. This compound has been shown to inhibit the activity of several enzymes, including tyrosine kinases, topoisomerases, and carbonic anhydrases. This compound has also been shown to modulate the activity of ion channels and receptors, suggesting a potential role in neurotransmission and cell signaling.
Biochemical and Physiological Effects:
This compound has been shown to exhibit several biochemical and physiological effects, including anti-inflammatory, antioxidant, and antitumor activities. This compound has been shown to inhibit the production of pro-inflammatory cytokines and reactive oxygen species, suggesting a potential role in the treatment of inflammatory disorders and oxidative stress-related diseases. This compound has also been shown to induce apoptosis and inhibit cell proliferation in cancer cells, suggesting a potential role in cancer therapy.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-(2-methoxyquinolin-8-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide in lab experiments include its high potency, selectivity, and low toxicity. This compound has been shown to exhibit potent inhibitory activity against several enzymes and proteins, making it a valuable tool for studying their structure and function. This compound is also highly selective, exhibiting minimal off-target effects, which is essential for studying the specific role of enzymes and proteins in cellular processes. However, the limitations of using this compound in lab experiments include its poor solubility and stability, which can affect its bioavailability and efficacy.
Zukünftige Richtungen
The potential applications of N-(2-methoxyquinolin-8-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide in various fields provide several avenues for future research. In medicinal chemistry, further studies are required to evaluate the efficacy and safety of this compound as a potential drug candidate for the treatment of various diseases. In biochemistry, this compound can be used as a tool to study the structure and function of enzymes and proteins, providing insights into their role in cellular processes. In pharmacology, this compound can be used to study drug metabolism and pharmacokinetics, providing insights into the efficacy and safety of drugs. Additionally, further studies are required to improve the solubility and stability of this compound, which can enhance its bioavailability and efficacy in lab experiments.
Conclusion:
In conclusion, this compound, also known as this compound, is a chemical compound that exhibits unique properties, making it a promising candidate for drug development and research. This compound has been extensively researched for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound has been shown to exhibit several biochemical and physiological effects, including anti-inflammatory, antioxidant, and antitumor activities. The potential applications of this compound in various fields provide several avenues for future research, making it a valuable tool for studying cellular processes and developing new drugs.
Synthesemethoden
The synthesis of N-(2-methoxyquinolin-8-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide involves the reaction of 2-methoxy-8-nitroquinoline with thiosemicarbazide, followed by the reduction of the nitro group to an amino group. The final step involves the condensation of the resulting amino compound with propionyl chloride to yield this compound. The synthesis of this compound is a relatively straightforward process, and several modifications have been proposed to improve the yield and purity of the compound.
Wissenschaftliche Forschungsanwendungen
N-(2-methoxyquinolin-8-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide has been extensively researched for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, this compound has been evaluated as a potential drug candidate for the treatment of several diseases, including cancer, diabetes, and neurodegenerative disorders. In biochemistry, this compound has been used as a tool to study the structure and function of enzymes and proteins. In pharmacology, this compound has been investigated for its potential as a drug target and as a tool to study drug metabolism and pharmacokinetics.
Eigenschaften
IUPAC Name |
N-(2-methoxyquinolin-8-yl)-4-propylthiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2S/c1-3-5-12-15(23-20-19-12)16(21)17-11-7-4-6-10-8-9-13(22-2)18-14(10)11/h4,6-9H,3,5H2,1-2H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSXHGZPOSVRDHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(SN=N1)C(=O)NC2=CC=CC3=C2N=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


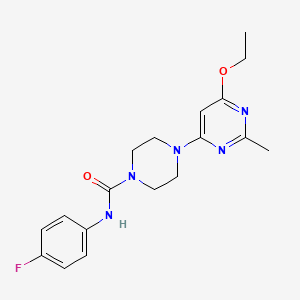
![2-[N-(prop-2-en-1-yl)4-[(methoxycarbonyl)amino]benzenesulfonamido]benzoic acid](/img/structure/B2792155.png)

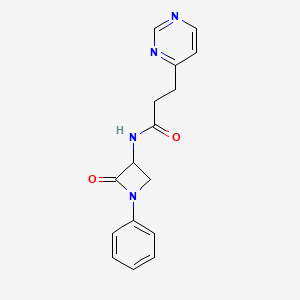
![5-{[(2-Methyl-furan-3-carbonyl)-amino]-methyl}-furan-2-carboxylic acid](/img/structure/B2792164.png)

![3-{[(4-fluorobenzoyl)(phenyl)amino]methyl}-1-methyl-N-(4-methylphenyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxamide](/img/structure/B2792167.png)
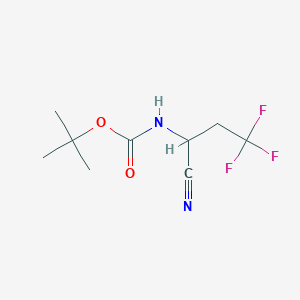
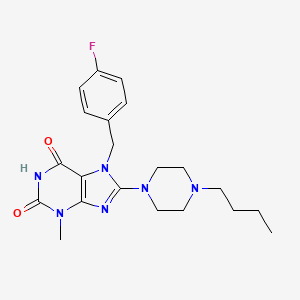
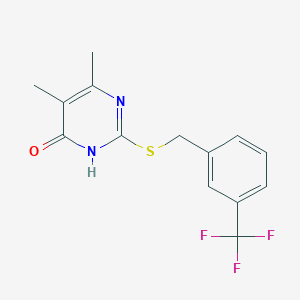

![5,6-dichloro-N-[2-methyl-4-(pyrimidin-2-ylsulfanyl)phenyl]pyridine-3-carboxamide](/img/structure/B2792174.png)
![2-(3-Methylphenyl)-5-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile](/img/structure/B2792175.png)